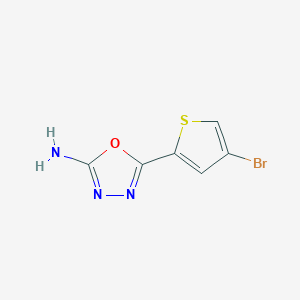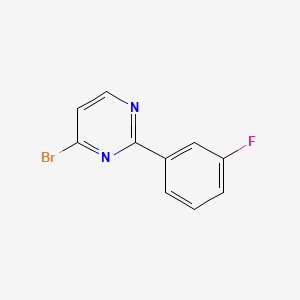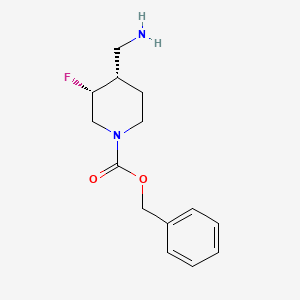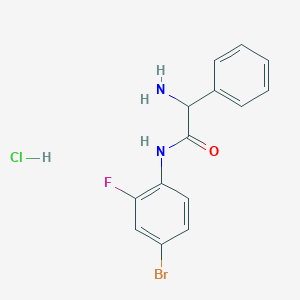
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine
説明
“(4-Bromo-2-thienyl)methanol” is a laboratory chemical . It is used for research and development purposes .
Synthesis Analysis
There is a study that identified some analogous compounds of α-PVT, which had a bromine substitution on the thiophene ring . These compounds were identified in the samples containing α-PVT . The brominated α-PVTs were also found when overbrominated 1-(thiophen-2-yl)pentan-1-one reacted with pyrrolidine . They are suspected to be the by-products of α-PVT synthesis .
Molecular Structure Analysis
The molecular formula of “(4-Bromo-2-thienyl)methanol” is C5H5BrOS . The molecular weight is 193.06 . The SMILES string is OCc1cc(Br)cs1 .
科学的研究の応用
Glioblastoma Multiforme Therapy
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine: has been identified as a potential therapeutic agent in the treatment of Glioblastoma Multiforme (GBM) , a highly aggressive type of brain tumor. The compound’s ability to inhibit the MGMT enzyme, which is involved in DNA repair, makes it a candidate for overcoming chemotherapy resistance . This could enhance the efficacy of alkylating agents like temozolomide, which are standard in GBM treatment.
Mechanisms of Chemotherapy Resistance
Research into the mechanisms of chemotherapy resistance has highlighted the role of 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine . Its application in inhibiting the MGMT enzyme can provide insights into the development of resistance in cancer cells, leading to the design of more effective chemotherapy strategies .
Angiogenesis Inhibition
The compound’s potential to inhibit angiogenesis, the formation of new blood vessels, is significant in cancer therapy. By preventing the supply of nutrients and oxygen to tumors, 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine could starve and thereby slow or halt the growth of tumors .
Autophagy Modulation
Autophagy, a cellular degradation process, is another area where 5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine could have applications. Modulating autophagy can lead to either the survival or death of cancer cells, and this compound could be key in tipping the balance in favor of therapeutic outcomes .
DNA Damage Response
This compound may play a role in the DNA damage response pathway. By affecting the activity of enzymes involved in DNA repair, it could sensitize cancer cells to DNA-damaging agents, making them more susceptible to treatments like radiation therapy .
Cancer Stem Cell Targeting
Cancer stem cells are thought to be responsible for the recurrence and metastasis of tumors5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine might target these cells specifically, thereby preventing the recurrence of cancer after treatment .
Safety and Hazards
“(4-Bromo-2-thienyl)methanol” is considered hazardous . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .
作用機序
- Specifically, the compound may interact with proteins involved in DNA repair, such as those participating in base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR) .
- Interestingly, cancer-specific DNA repair defects offer novel therapeutic opportunities. Most cancer cells are likely to have some aspect of DNA repair deficiency, making them susceptible to targeted therapies .
Target of Action
Mode of Action
Biochemical Pathways
Action Environment
特性
IUPAC Name |
5-(4-bromothiophen-2-yl)-1,3,4-oxadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrN3OS/c7-3-1-4(12-2-3)5-9-10-6(8)11-5/h1-2H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEMOACMKHGEIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1Br)C2=NN=C(O2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Bromo-2-thienyl)-1,3,4-oxadiazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Cyclopropyl-5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1520702.png)

![tert-Butyl ((5-fluoro-1H-pyrrolo[2,3-b]pyridin-4-yl)methyl)carbamate](/img/structure/B1520705.png)
![Tert-butyl 2-{[2-(dimethylamino)ethyl]amino}acetate](/img/structure/B1520707.png)
![Tert-butyl 6-bromo-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1520713.png)
![tert-Butyl 10-oxo-4,9-diazaspiro[4.5]decane-4-carboxylate](/img/structure/B1520714.png)


![1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carbaldehyde](/img/structure/B1520718.png)

![[1-(6-chloropyrazin-2-yl)-1H-1,2,3-triazol-5-yl]methanol](/img/structure/B1520721.png)
![1-Methyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylic acid](/img/structure/B1520722.png)

![2-Methyl-4-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]aniline](/img/structure/B1520724.png)